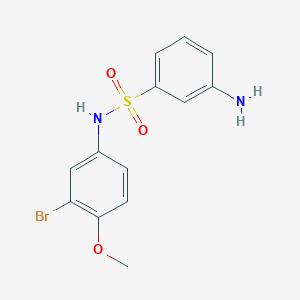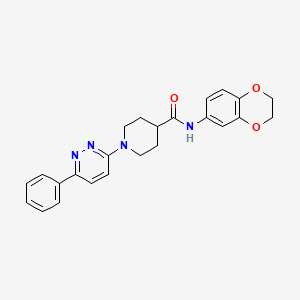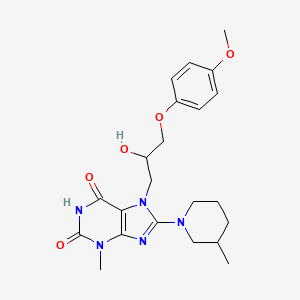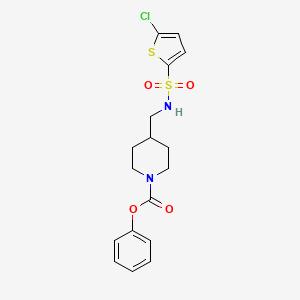![molecular formula C8H11BrO2 B2907193 Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2253630-55-4](/img/structure/B2907193.png)
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,4R,5R)-4-bromobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a bromine atom attached to the fourth carbon of the bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[3.1.0]hexane.
Bromination: The precursor undergoes bromination at the fourth carbon position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products vary depending on the nucleophile used, such as alcohols, nitriles, or amines.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate: Similar bicyclic structure but with a ketone group instead of a bromine atom.
Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate: Contains a nitrogen atom in the bicyclic ring, leading to different chemical properties.
Uniqueness
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Properties
IUPAC Name |
methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4H2,1H3/t5-,6+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEAXTJMEOTOTM-SHYZEUOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@H]([C@@H]1C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]propanamide](/img/structure/B2907111.png)



![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)
![Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2907120.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2907121.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2907122.png)


![6-chloro-3-[1-(2-chloroacetyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2907131.png)

